4,4'-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)
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Overview
Description
4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) typically involves the reaction of quinoxaline with 3-methyl-1-phenylpyrazol-5-one in the presence of triethylamine in DMSO solution. The reaction proceeds at room temperature, forming the desired product . The crystalline product is then heated at 240-250°C to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrazolone derivatives.
Scientific Research Applications
4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Scavenging free radicals: It acts as an antioxidant, neutralizing reactive oxygen species and preventing oxidative damage.
Inhibiting inflammatory pathways: The compound modulates inflammatory mediators, reducing inflammation.
Interacting with enzymes: It can inhibit or activate specific enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazolin-5-one: A related pyrazolone with similar structural features.
1-phenyl-3-methylpyrazolone: Another pyrazolone derivative with comparable properties.
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Shares the pyrazolone core structure.
Uniqueness
4,4’-(phenylmethanediyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its bis-pyrazolone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-methyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C15H16N4O2/c1-8-11(14(20)18-16-8)13(10-6-4-3-5-7-10)12-9(2)17-19-15(12)21/h3-7,11-13H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
KOLCFQXKOSCDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(C2C(=NNC2=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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